molecular formula C20H29F3N4O4S B2978535 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097932-61-9

1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No.: B2978535
CAS No.: 2097932-61-9
M. Wt: 478.53
InChI Key: XQOILCNSDNKGPZ-UHFFFAOYSA-N
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Description

This compound features a bipiperidine core substituted with a morpholine-4-sulfonyl group at the 1'-position and a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety at the 4-position. The bipiperidine scaffold provides conformational flexibility, which may influence target binding. Current evidence highlights its structural similarity to kinase inhibitors and sGC (soluble guanylate cyclase) modulators .

Properties

IUPAC Name

4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOILCNSDNKGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.

  • Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.

Industrial Production Methods

  • Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.

  • Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.

  • Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted aromatic compounds depending on the nature of the substituents.

Scientific Research Applications

The compound is versatile and can be utilized in several scientific research domains:

  • Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.

  • Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.

  • Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.

Mechanism of Action

Mechanism

  • Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).

  • Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.

  • Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-8-sulfonyl Analogue

Compound: 1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine (CAS: 2097938-01-5)

  • Key Differences: Replacement of morpholine-4-sulfonyl with quinoline-8-sulfonyl introduces aromatic bulk, reducing solubility (cLogP increased by ~0.5 units) and altering electronic properties.
  • Biological Impact: Quinoline’s planar structure may enhance π-π stacking with hydrophobic enzyme pockets but reduce water solubility compared to morpholine .

Imidazole Sulfonyl Derivative

Compound : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine

  • Key Differences : The imidazole sulfonyl group introduces basicity (pKa ~7) and a smaller steric profile vs. morpholine. The 3-chloro substituent on pyridine increases electron-withdrawing effects.
  • Biological Impact: Higher cellular permeability (predicted cLogP: 4.2 vs.

Trifluoromethylpyridine-Oxy Analogues in Kinase Inhibitors

Example : 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea derivatives (e.g., compound 3h in ).

  • Key Differences: Replacement of 4-(trifluoromethyl)phenoxy with [5-(trifluoromethyl)pyridin-2-yl]oxy reduces hydrophobicity (cLogP: 5.66 vs. 6.41) and shortens RP-HPLC retention time (tR: 19.1 vs. 19.7 min).
  • Biological Impact : Despite improved physicochemical properties, pyridine substitution reduces potency in eIF2α phosphorylation assays by ~50%, likely due to weaker van der Waals interactions with hydrophobic enzyme pockets .

Bipyridine Derivatives

Example : 5-(Thiophen-2-yl)-2'-(trifluoromethyl)-2,4'-bipyridine ().

  • Key Differences : Bipyridine core replaces bipiperidine, and thiophene adds π-electron density.
  • Biological Impact : Enhanced rigidity improves selectivity for kinase targets but limits blood-brain barrier penetration (polar surface area: 65 Ų vs. 55 Ų for the parent compound) .

Physicochemical and Pharmacokinetic Data Comparison

Compound cLogP Molecular Weight Key Functional Groups Biological Potency
Target compound ~3.8 520.57 Morpholine sulfonyl, CF3-pyridine Moderate sGC activation
Quinoline-8-sulfonyl analogue ~4.3 520.57 Quinoline sulfonyl, CF3-pyridine Higher kinase inhibition
Imidazole sulfonyl derivative ~4.2 539.98 Imidazole sulfonyl, Cl-CF3-pyridine Unreported
Compound 3h 5.66 452.45 Cyclohexyl, CF3-pyridine Lower eIF2α phosphorylation

Mechanistic Insights from Structural Variations

  • Morpholine vs. Quinoline Sulfonyl: Morpholine’s oxygen atom improves solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic environments (e.g., enzyme active sites). Quinoline’s aromaticity favors hydrophobic pockets but may limit oral bioavailability .
  • Trifluoromethylpyridine vs. This trade-off is observed in compound 3h, where pyridine substitution lowers potency despite better solubility .

Biological Activity

The compound 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial, antiproliferative, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound features a bipiperidine core, which is modified with a morpholine sulfonyl group and a trifluoromethyl-pyridine moiety. The structural complexity may influence its biological interactions and efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various morpholine derivatives, including those structurally related to our compound of interest.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds similar to this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, certain derivatives were tested against Mycobacterium avium with MIC values ranging from 510.29 μM to 2273.19 μM, indicating weak activity against this pathogen .
CompoundTarget StrainMIC (μM)
1M. avium510.29
2M. smegmatis127.00
3M. kansasiiComparable to INH

These results suggest that while some derivatives show promise, the specific compound's efficacy remains to be thoroughly investigated.

Antiproliferative Activity

The antiproliferative effects of morpholine-based compounds have also been assessed in various cancer cell lines.

  • Cell Lines Tested :
    • THP1-XBlue™-MD2-CD14 (human monocytic leukemia)
  • Inhibition Concentration :
    • The IC50 values for related compounds indicated a non-cytotoxic profile with values exceeding 10 μM, suggesting limited antiproliferative activity .
CompoundCell LineIC50 (μM)
ATHP1-XBlue™>10
BUM16 pancreatic cancer0.58

The mechanisms through which these compounds exert their biological effects are critical for understanding their potential therapeutic applications:

  • Antimicrobial Mechanism :
    • The presence of lipophilic groups in the structure may enhance membrane permeability, allowing for better interaction with bacterial targets.
  • Cytotoxic Mechanism :
    • Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving the downregulation of specific proteins such as XIAP .

Case Studies

Several case studies highlight the biological activities of morpholine derivatives:

  • Study on OXPHOS Inhibitors :
    • A related compound demonstrated significant inhibition of mitochondrial function in pancreatic cancer cells, indicating potential for targeting metabolic pathways in cancer therapy .
  • Stilbene-Based Compounds :
    • Research has shown that similar structural motifs can lead to significant anticancer effects through apoptosis induction and modulation of signaling pathways .

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